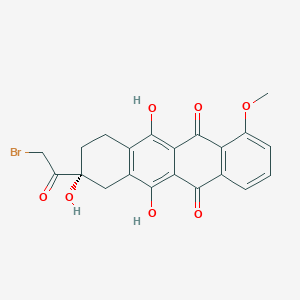
Bromo Didehydro Doxorubicinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo Didehydro Doxorubicinone: is a derivative of the well-known anthracycline antibiotic, doxorubicin. This compound is characterized by the presence of a bromine atom and a dehydro modification, which potentially alters its chemical and biological properties. The molecular formula of this compound is C21H17BrO7, and it has a molecular weight of 461.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromo Didehydro Doxorubicinone typically involves the bromination of Doxorubicinone. The process begins with the preparation of Doxorubicinone, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Bromo Didehydro Doxorubicinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bromo Didehydro Doxorubicinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties and its ability to overcome drug resistance in cancer cells.
Industry: Utilized in the development of new drug delivery systems and as a standard in quality control processes .
Wirkmechanismus
The mechanism of action of Bromo Didehydro Doxorubicinone is similar to that of doxorubicin. It exerts its effects primarily through:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: It traps topoisomerase II at the cleavage site, preventing the re-ligation of DNA strands and leading to DNA breaks.
Reactive Oxygen Species (ROS) Generation: The compound generates ROS, causing oxidative damage to cellular components
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: A widely used anthracycline antibiotic with similar DNA intercalation and topoisomerase II inhibition properties.
Daunorubicin: Another anthracycline with a similar structure and mechanism of action.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetic properties
Uniqueness: Bromo Didehydro Doxorubicinone is unique due to the presence of the bromine atom and the dehydro modification, which may enhance its anticancer activity and reduce its cardiotoxicity compared to other anthracyclines .
Eigenschaften
Molekularformel |
C21H17BrO7 |
|---|---|
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
(9R)-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H17BrO7/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,24,26,28H,5-8H2,1H3/t21-/m1/s1 |
InChI-Schlüssel |
JPMVHEYIIWDGRN-OAQYLSRUSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















